2,4,5-三氟-3-甲氧基-6-硝基苯甲酸

描述

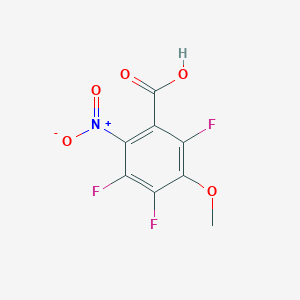

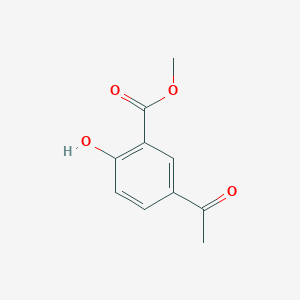

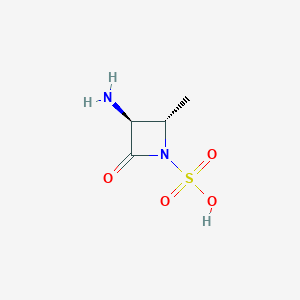

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid is a chemical compound with the molecular formula C8H4F3NO5 . It readily forms organotin (IV) complexes .

Synthesis Analysis

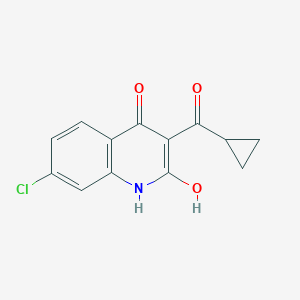

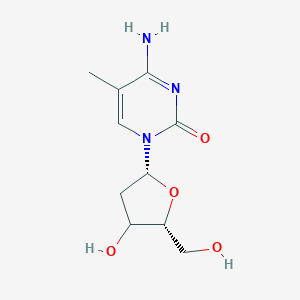

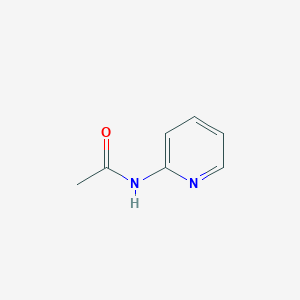

This compound may be used as a precursor for the preparation of quinolone derivatives . It can also be used to synthesize 1-(carboxymethyl)-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and triaqua (1,10-phenanthroline-κ2N, N′) (2, 4, 5-trifluoro-3-methoxybenzoato-κO1) cobalt (II) 2, 4, 5-trifluoro-3-methoxybenzoate .Molecular Structure Analysis

The molecular weight of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid is 251.12 g/mol . The SMILES string representation of this compound is COc1c(F)c(F)cc(C(O)=O)c1F .Chemical Reactions Analysis

As mentioned earlier, 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid readily forms organotin (IV) complexes . It can also be used in the synthesis of various derivatives .Physical And Chemical Properties Analysis

The melting point of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid is between 105-112 °C . More detailed physical and chemical properties were not found in the retrieved documents.科学研究应用

Organotin (IV) Complexes

“2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid” readily forms organotin (IV) complexes . Organotin compounds have a wide range of applications, including as catalysts, biocides, and stabilizers for PVC plastics.

Precursor for Quinolone Derivatives

This compound may be used as a precursor for the preparation of quinolone derivatives . Quinolones are a type of antibiotic, and new derivatives could potentially lead to more effective treatments for bacterial infections.

Synthesis of 1-(Carboxymethyl)-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

“2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid” can be used to synthesize 1-(carboxymethyl)-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . This compound could have potential applications in medicinal chemistry.

Synthesis of Triaqua (1,10-phenanthroline-κ 2N, N′ ) (2, 4, 5-trifluoro-3-methoxybenzoato-κO 1) Cobalt (II) 2, 4, 5-trifluoro-3-methoxybenzoate

This compound can also be used to synthesize triaqua (1,10-phenanthroline-κ 2N, N′ ) (2, 4, 5-trifluoro-3-methoxybenzoato-κO 1) cobalt (II) 2, 4, 5-trifluoro-3-methoxybenzoate . This complex could have potential applications in coordination chemistry.

安全和危害

作用机制

Target of Action

It’s known that this compound readily forms organotin (iv) complexes , which suggests that it may interact with organotin proteins or enzymes in biological systems.

Mode of Action

The presence of the nitro group in the compound suggests that it might undergo a charge-transfer complex formation , where an electron is transferred from an electron-rich molecule (donor) to an electron-poor molecule (acceptor).

Biochemical Pathways

It’s known that this compound is used as a precursor for the preparation of quinolone derivatives , which are often involved in various biochemical pathways, including DNA synthesis and bacterial growth inhibition.

Result of Action

Given its use as a precursor for quinolone derivatives , it may contribute to the therapeutic effects of these compounds, such as antibacterial activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid. For instance, dust formation should be avoided, and adequate ventilation should be ensured . Also, contact with skin and eyes should be avoided, and personal protective equipment should be used .

属性

IUPAC Name |

2,4,5-trifluoro-3-methoxy-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO5/c1-17-7-3(9)2(8(13)14)6(12(15)16)4(10)5(7)11/h1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDZIIULBYARTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)[N+](=O)[O-])C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618259 | |

| Record name | 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid | |

CAS RN |

149707-41-5 | |

| Record name | 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis(10-hydroxybenzo[H]quinolinato)beryllium](/img/structure/B118702.png)